2',6'-Dihydroxy-3',4'-dimethoxychalcone 2',6'-Dihydroxy-3',4'-dimethoxychalcone Pashanone belongs to the class of organic compounds known as 2'-hydroxychalcones. These are organic compounds containing chalcone skeleton that carries a hydroxyl group at the 2'-position. Thus, pashanone is considered to be a flavonoid lipid molecule. Pashanone is considered to be a practically insoluble (in water) and relatively neutral molecule.
Brand Name: Vulcanchem
CAS No.: 42438-78-8
VCID: VC0191027
InChI: InChI=1S/C17H16O5/c1-21-14-10-13(19)15(16(20)17(14)22-2)12(18)9-8-11-6-4-3-5-7-11/h3-10,19-20H,1-2H3/b9-8+
SMILES: COC1=C(C(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)O)OC
Molecular Formula: C17H16O5
Molecular Weight: 300.3 g/mol

2',6'-Dihydroxy-3',4'-dimethoxychalcone

CAS No.: 42438-78-8

Natural Products

VCID: VC0191027

Molecular Formula: C17H16O5

Molecular Weight: 300.3 g/mol

2',6'-Dihydroxy-3',4'-dimethoxychalcone - 42438-78-8

CAS No. 42438-78-8
Product Name 2',6'-Dihydroxy-3',4'-dimethoxychalcone
Molecular Formula C17H16O5
Molecular Weight 300.3 g/mol
IUPAC Name (E)-1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one
Standard InChI InChI=1S/C17H16O5/c1-21-14-10-13(19)15(16(20)17(14)22-2)12(18)9-8-11-6-4-3-5-7-11/h3-10,19-20H,1-2H3/b9-8+
Standard InChIKey KVDNSLPRNTZIKF-CMDGGOBGSA-N
Isomeric SMILES COC1=C(C(=C(C(=C1)O)C(=O)/C=C/C2=CC=CC=C2)O)OC
SMILES COC1=C(C(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)O)OC
Canonical SMILES COC1=C(C(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)O)OC
Description Pashanone belongs to the class of organic compounds known as 2'-hydroxychalcones. These are organic compounds containing chalcone skeleton that carries a hydroxyl group at the 2'-position. Thus, pashanone is considered to be a flavonoid lipid molecule. Pashanone is considered to be a practically insoluble (in water) and relatively neutral molecule.
PubChem Compound 6254251
Last Modified Nov 11 2021
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